molecular formula C12H14N2O2 B14105890 N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide

Cat. No.: B14105890
M. Wt: 218.25 g/mol
InChI Key: QZTDUILAIJDPCH-UHFFFAOYSA-N
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Description

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide is a versatile organic compound with the molecular formula C13H16N2O2 It is known for its unique chemical structure, which includes a dimethylamino group and a formamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide typically involves the reaction of 3-(dimethylamino)acryloyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
  • N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]ethylamine

Uniqueness

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-6-12(16)10-4-3-5-11(8-10)13-9-15/h3-9H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTDUILAIJDPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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